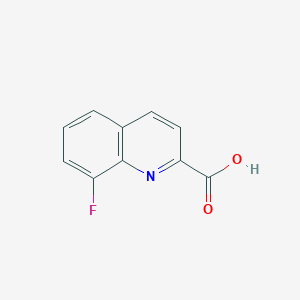

8-Fluoroquinoline-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

8-fluoroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-3-1-2-6-4-5-8(10(13)14)12-9(6)7/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAHHHCKXIHRMHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650805 | |

| Record name | 8-Fluoroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914208-13-2 | |

| Record name | 8-Fluoroquinoline-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Fluoroquinoline-2-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 8-Fluoroquinoline-2-carboxylic Acid

Executive Summary

This compound is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. Its rigid quinoline scaffold, combined with the electronic modifications imparted by the fluorine atom, makes it a valuable building block in medicinal chemistry. The strategic placement of the fluorine at the C8 position can enhance metabolic stability and modulate binding affinities of derivative compounds, a crucial aspect in modern drug design. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, tailored for researchers, chemists, and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is a solid, typically appearing as a white or off-white crystalline powder.[1] Its core structure consists of a quinoline ring system, which is a fusion of a benzene ring and a pyridine ring, substituted with a fluorine atom at position 8 and a carboxylic acid group at position 2.

Table 1: Physicochemical and Structural Identifiers for this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | |

| CAS Number | 914208-13-2 | [1][2] |

| Molecular Formula | C₁₀H₆FNO₂ | [2][3] |

| Molecular Weight | 191.16 g/mol | [2][3] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 126.3 °C (Predicted) | [4] |

| Boiling Point | 342.51 °C (Predicted) | [4] |

| Density | 1.44 g/cm³ (Predicted) | [4] |

| Water Solubility | 790.62 - 6556.6 mg/L (Predicted) | [4] |

| SMILES | O=C(O)C1=NC2=C(C=CC=C2F)C=C1 | [2][3] |

| InChI Key | IAHHHCKXIHRMHY-UHFFFAOYSA-N | [2] |

Spectroscopic and Analytical Characterization

Definitive structural confirmation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not publicly available, its structure allows for the confident prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be essential.

-

¹H NMR: The spectrum will show distinct signals for the five aromatic protons on the quinoline ring. The carboxylic acid proton (-COOH) is expected to be a broad singlet in a highly deshielded region (typically 10-12 ppm).[5] The aromatic protons will appear between 7.0 and 9.0 ppm, with their exact shifts and coupling patterns dictated by the positions of the fluorine and carboxylic acid substituents.

-

¹³C NMR: The spectrum will display ten distinct signals for each carbon atom. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range.[5] The other nine aromatic carbons will resonate between approximately 110 and 150 ppm. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).[6]

-

¹⁹F NMR: A single resonance is expected for the fluorine atom. In fluoroaromatic compounds, the ¹⁹F chemical shift can vary, but it typically appears in a well-defined region, distinct from aliphatic fluorine signals.[7]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale & Notes |

| ¹H NMR | -COOH | 10 - 12 ppm (broad singlet) | Highly deshielded acidic proton.[5] |

| Aromatic C-H | 7.0 - 9.0 ppm (multiplets) | Signals corresponding to the 5 protons on the quinoline core. | |

| ¹³C NMR | C=O (acid) | 160 - 180 ppm | Characteristic carbonyl carbon of a carboxylic acid.[5] |

| C-F | 155 - 165 ppm (doublet) | Large ¹JCF coupling constant (~250 Hz) is expected.[6] | |

| Aromatic C-H, C-C | 110 - 150 ppm | Remaining 8 aromatic carbon signals. | |

| IR Spectroscopy | O-H (acid) | 2500 - 3300 cm⁻¹ (broad) | Characteristic broad stretch for a hydrogen-bonded carboxylic acid. |

| C=O (acid) | 1700 - 1725 cm⁻¹ (strong) | Carbonyl stretch, indicative of the carboxylic acid.[8] | |

| C=C, C=N (aromatic) | 1500 - 1620 cm⁻¹ | Aromatic ring stretching vibrations.[9] | |

| C-F | 1000 - 1100 cm⁻¹ | Carbon-fluorine stretching vibration.[9] | |

| Mass Spectrometry | [M-H]⁻ | 190.03 m/z | Negative ion mode, loss of the acidic proton. |

| (ESI) | [M+H]⁺ | 192.05 m/z | Positive ion mode, protonation of the quinoline nitrogen. |

Synthesis Methodology

The synthesis of substituted quinoline-2-carboxylic acids can be approached through several established routes in organic chemistry. A plausible and efficient strategy involves a multi-step sequence starting from a commercially available substituted aniline. The Doebner-von Miller reaction, which condenses an aniline with an α,β-unsaturated carbonyl compound, is a classic method for forming the quinoline core.[2][10]

A representative synthesis for this compound could be envisioned starting from 2-fluoroaniline.

Caption: Proposed synthetic pathway for this compound.

Representative Synthesis Protocol: Doebner Reaction

Causality: This protocol leverages the Doebner reaction, a reliable three-component method for synthesizing quinoline-4-carboxylic acids.[11] By using a substituted aniline (2-fluoroaniline), the fluorine is incorporated at the desired position. A subsequent oxidative step, if required, would modify the substituent at the 4-position, though direct routes to 2-carboxylic acids are often preferred. A more direct, albeit potentially lower-yielding, approach is the Friedländer synthesis from 2-amino-3-fluorobenzaldehyde and pyruvic acid.[12]

Step 1: Reaction Setup

-

To a three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 2-fluoroaniline (1.0 eq) and ethanol as the solvent.

-

In a separate beaker, prepare a mixture of freshly distilled benzaldehyde (1.0 eq) and pyruvic acid (1.1 eq).

-

Slowly add the aldehyde/pyruvic acid mixture to the stirring aniline solution at room temperature.

Step 2: Condensation and Cyclization

-

Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

The rationale for heating is to provide the activation energy for both the initial imine formation and the subsequent intramolecular cyclization required to form the dihydroquinoline intermediate.

Step 3: Aromatization and Isolation

-

After completion, cool the reaction mixture to room temperature. The product, 8-fluoro-4-phenylquinoline-2-carboxylic acid, may precipitate.

-

If precipitation occurs, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

-

Wash the crude product with cold ethanol to remove unreacted starting materials. The product can be purified by recrystallization.

(Note: This protocol yields a 4-substituted precursor. A subsequent oxidative cleavage would be required to remove the phenyl group, which is a complex and often low-yielding step. More direct syntheses are actively researched for this class of compounds.)

Chemical Reactivity and Stability

The reactivity of this compound is governed by its three key features: the carboxylic acid group, the electron-deficient quinoline ring, and the C-F bond.

-

Carboxylic Acid Group: This is the most reactive site for standard transformations. It can be readily converted into esters, amides, or acyl chlorides. Amide coupling is particularly relevant for pharmaceutical applications and is typically achieved using peptide coupling reagents like HATU or EDC, or via a two-step process involving conversion to the acyl chloride with thionyl chloride (SOCl₂).[4][13][14]

-

Quinoline Ring: The pyridine portion of the quinoline ring is electron-deficient, making it susceptible to nucleophilic attack, though less so than pyridinium salts. The benzene portion can undergo electrophilic aromatic substitution, but the ring is deactivated by both the pyridine nitrogen and the carboxylic acid group. Substitution typically occurs at the 5- and 7-positions.[12]

-

Carbon-Fluorine Bond: The C8-F bond is generally strong and stable. However, under forcing conditions, it can participate in nucleophilic aromatic substitution (SₙAr) reactions, especially if activated by other electron-withdrawing groups.[15][16] The high electronegativity of fluorine activates the ring toward nucleophilic attack, making the rate-determining step the addition of the nucleophile, not the cleavage of the strong C-F bond.[16]

Representative Protocol: Amide Coupling

Step 1: Activation of Carboxylic Acid

-

Dissolve this compound (1.0 eq) in a dry, aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF) under an inert atmosphere (e.g., Nitrogen).

-

Add a peptide coupling reagent such as HATU (1.1 eq) and an organic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes. This forms a highly reactive activated ester intermediate, which is susceptible to nucleophilic attack.[14]

Step 2: Amine Addition

-

Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

-

Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.

Step 3: Work-up and Purification

-

Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine to remove excess reagents and byproducts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired amide.

Applications in Research and Drug Development

This compound serves as a key intermediate for synthesizing more complex molecules with potential therapeutic value. The fluoroquinolone scaffold is a well-established pharmacophore, and this specific isomer offers a unique substitution pattern for structure-activity relationship (SAR) studies.

-

Kinase Inhibitors: The quinoline core can act as a hinge-binding motif in many protein kinases. Derivatives of this acid can be elaborated to target specific kinases involved in cancer and inflammatory diseases.[1] A related compound, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been investigated as a selective Aurora A kinase inhibitor.[11]

-

Antimicrobial and Antiparasitic Agents: The broader class of fluoroquinolones is famous for its antibacterial activity.[17] This building block allows for the creation of novel analogs to combat drug-resistant bacteria or to target other microorganisms like parasites.[1]

-

Metabolic Stability: The introduction of a fluorine atom can block sites of metabolic oxidation, a common strategy in drug design to improve the pharmacokinetic profile of a lead compound.[1]

Caption: Versatility of this compound in generating diverse bioactive molecules.

Safety and Handling

As a fluorinated heterocyclic carboxylic acid, this compound requires careful handling in a laboratory setting. Standard laboratory personal protective equipment (PPE) is mandatory.

Table 3: Safety and Handling Recommendations

| Aspect | Guideline | Rationale |

| PPE | Safety goggles, lab coat, compatible chemical-resistant gloves. | To prevent eye and skin contact with the solid powder or solutions.[18][19] |

| Handling | Use in a well-ventilated chemical fume hood. Avoid creating dust. | To minimize inhalation of airborne particles.[18] |

| Storage | Store in a tightly sealed container in a cool, dry place. | Protects from moisture and atmospheric contaminants.[1] |

| Spills | Sweep up solid spills carefully to avoid dust. Clean area with soap and water. | Standard procedure for non-highly reactive solid chemicals. |

| Disposal | Dispose of as chemical waste in accordance with local, state, and federal regulations. | To prevent environmental contamination.[19] |

Protocol: Safe Handling Workflow

-

Preparation: Before handling, review the Safety Data Sheet (SDS) if available, or general guidelines for fluorinated aromatic acids.[18] Ensure a chemical fume hood is operational and the work area is clear. Don appropriate PPE.

-

Weighing: Conduct all weighing operations within the fume hood or a ventilated balance enclosure to prevent inhalation of fine powder. Use a spatula for transfers and avoid pouring, which can generate dust.

-

In Solution: When making solutions, add the solid slowly to the solvent to avoid splashing. Be aware that some dissolution processes can be exothermic.

-

Post-Handling: After use, decontaminate the work area and any equipment used. Wash hands thoroughly. Store the compound in its designated, properly labeled location.

Conclusion

This compound is a strategically designed chemical building block with significant value for medicinal chemistry and drug discovery. Its key attributes—a rigid heterocyclic core, a reactive carboxylic acid handle for derivatization, and a metabolically beneficial fluorine substituent—make it an attractive starting point for the synthesis of novel therapeutic agents. Understanding its physicochemical properties, reactivity, and proper handling is essential for any researcher aiming to leverage this potent scaffold in their work.

References

- 1. iipseries.org [iipseries.org]

- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. epfl.ch [epfl.ch]

- 7. researchgate.net [researchgate.net]

- 8. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. synarchive.com [synarchive.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 13. researchgate.net [researchgate.net]

- 14. growingscience.com [growingscience.com]

- 15. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

Physical and chemical properties of 8-Fluoroquinoline-2-carboxylic acid

An In-depth Technical Guide to 8-Fluoroquinoline-2-carboxylic Acid

Introduction: The Strategic Importance of a Fluorinated Scaffold

This compound (CAS No. 914208-13-2) is a highly functionalized heterocyclic compound that has emerged as a valuable building block in medicinal chemistry and materials science.[1] Its structure, featuring a quinoline core substituted with a fluorine atom and a carboxylic acid group, provides a unique combination of electronic properties, reactivity, and metabolic stability. This guide offers a comprehensive overview of its physical and chemical properties, experimental protocols for its use, and its applications, tailored for researchers, chemists, and professionals in drug development. The strategic placement of the fluorine atom is particularly noteworthy, as fluorination is a well-established strategy in drug design to enhance metabolic stability and modulate pharmacokinetic properties.[1] Consequently, this scaffold is frequently utilized in the synthesis of kinase inhibitors and novel antimicrobial and antiparasitic agents.[1]

Molecular Structure and Identification

The foundational characteristics of a molecule are dictated by its structure. This compound possesses a rigid, planar quinoline ring system. The fluorine atom at position 8 and the carboxylic acid at position 2 are key to its distinct properties.

-

Molecular Formula: C₁₀H₆FNO₂[2]

-

Molecular Weight: 191.16 g/mol [2]

-

SMILES: O=C(O)C1=NC2=C(C=C1)C=CC=C2F[2]

-

InChI Key: IAHHHCKXIHRMHY-UHFFFAOYSA-N

Caption: Molecular structure of this compound.

Physical Properties

The physical properties of this compound are summarized below. These characteristics are essential for determining appropriate solvents, storage conditions, and handling procedures.

| Property | Value | Source |

| Appearance | White crystalline powder | [1] |

| Melting Point | 126.3 °C | [3] |

| Boiling Point (Predicted) | 342.51 °C | [3] |

| Density (Predicted) | 1.44 g/cm³ | [3] |

| Water Solubility (Predicted) | 790.62 mg/L | [3] |

| Flash Point (Predicted) | 164.87 °C | [3] |

| Storage | 2-8 °C, in a tightly sealed container, protected from moisture and direct sunlight. | [1] |

Chemical Properties and Reactivity

The chemical behavior of this molecule is governed by the interplay between the electron-withdrawing carboxylic acid group, the electronegative fluorine atom, and the quinoline nitrogen.

Caption: Key reactive sites of this compound.

Acidity and Basicity

-

Quinoline Nitrogen (pKa₂): The lone pair of electrons on the quinoline nitrogen atom imparts basic properties, allowing it to be protonated in acidic media. The acidity of the conjugate acid is also influenced by the substituents.

Reactivity of the Carboxylic Acid Group

The -COOH group undergoes reactions typical of carboxylic acids, serving as a versatile handle for synthetic transformations.[4][5]

-

Amide Formation: This is one of the most critical reactions for drug development. The carboxylic acid can be activated, for instance, by conversion to an acid chloride using thionyl chloride (SOCl₂), followed by reaction with a primary or secondary amine to form an amide.[6][7] This is a standard method for building more complex molecular architectures.

-

Esterification: Reaction with an alcohol under acidic catalysis (Fischer esterification) or via the acid chloride intermediate yields the corresponding ester.

-

Chelation: The arrangement of the carboxylic acid and the quinoline nitrogen allows it to act as a bidentate chelating agent for various metal ions, a property explored in the broader class of hydroxyquinoline carboxylic acids.[7][8]

Reactivity of the Fluorinated Quinoline Ring

The presence of both the fluorine atom and the carboxylic acid group significantly influences the reactivity of the aromatic system. Both are electron-withdrawing groups, which deactivates the ring toward electrophilic aromatic substitution. Conversely, this electronic profile makes the ring more susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of fluoroquinolone antibiotics where a substituent at a nearby position is displaced by a nucleophile.[9]

Spectroscopic Profile

While specific spectral data for this compound requires experimental acquisition, its characteristic features can be predicted based on its functional groups.

-

¹H NMR: The proton of the carboxylic acid (–OH) is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm range.[10] The aromatic protons on the quinoline ring would appear between 7.0 and 9.0 ppm, with their exact chemical shifts and coupling patterns determined by the positions of the fluorine and carboxylic acid substituents.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is highly deshielded and would likely produce a signal in the 160-180 ppm region.[10] The aromatic carbons would appear between 110-150 ppm, with the carbon attached to the fluorine exhibiting a large C-F coupling constant.

-

Infrared (IR) Spectroscopy: Two characteristic absorptions are expected for the carboxylic acid group. A very broad O-H stretching band from 2500-3300 cm⁻¹ (due to hydrogen-bonded dimers) and a strong C=O (carbonyl) stretching band around 1710 cm⁻¹.[10]

-

Mass Spectrometry: The monoisotopic mass is 191.03825 Da.[11] Mass spectrometry would show a prominent molecular ion peak, and fragmentation patterns would likely involve the loss of CO₂ and other characteristic cleavages of the quinoline ring.

Experimental Protocols: A Self-Validating Approach

To ensure scientific integrity, protocols must be designed as self-validating systems where the rationale for each step is clear and contributes to the reliability of the outcome.

Protocol 1: Synthesis of an Amide Derivative via Acid Chloride

This protocol details a robust method for coupling this compound with a generic primary amine (R-NH₂). The conversion to an acid chloride intermediate ensures high reactivity and yield.

Objective: To synthesize 8-fluoro-N-alkyl/aryl-quinoline-2-carboxamide.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Primary amine (R-NH₂)

-

Triethylamine (TEA) or Pyridine

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Methodology:

-

Activation (Acid Chloride Formation):

-

Step 1.1: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Step 1.2: Add anhydrous DCM (approx. 10 mL per mmol of acid). Stir to suspend the solid.

-

Step 1.3: Slowly add thionyl chloride (1.5-2.0 eq) dropwise at 0 °C. Causality: SOCl₂ is a highly reactive and hazardous reagent; slow addition at low temperature controls the exothermic reaction and minimizes side products.

-

Step 1.4: Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours. Monitor reaction completion by TLC or LC-MS. Rationale: Reflux ensures complete conversion to the acid chloride. The intermediate is typically not isolated.

-

Step 1.5: Cool the mixture to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. Trustworthiness: Complete removal of SOCl₂ is critical as it would quench the amine in the next step.

-

-

Amide Coupling:

-

Step 2.1: Re-dissolve the crude acid chloride in fresh anhydrous DCM under an inert atmosphere. Cool the solution to 0 °C.

-

Step 2.2: In a separate flask, dissolve the primary amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in anhydrous DCM. Expertise: TEA acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the reactant amine.

-

Step 2.3: Add the amine/base solution dropwise to the stirred acid chloride solution at 0 °C.

-

Step 2.4: Allow the reaction to stir at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

-

Work-up and Purification:

-

Step 3.1: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Step 3.2: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted acid and HCl), water, and finally brine. System Validation: Each wash removes specific impurities, ensuring a cleaner crude product.

-

Step 3.3: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Step 3.4: Purify the crude product by column chromatography (e.g., silica gel using a hexane/ethyl acetate gradient) or recrystallization to obtain the pure amide.

-

Caption: Workflow for the synthesis of an amide derivative.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount. While a specific, comprehensive safety data sheet (SDS) is not universally available, data from structurally related fluoroquinolines and carboxylic acids suggest the following precautions.[12][13]

-

Hazards: May cause skin, eye, and respiratory irritation.[12][13] The toxicological properties have not been fully investigated.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves, and safety glasses or goggles. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. Recommended storage is in a tightly sealed container at 2-8 °C, protected from light and moisture to prevent degradation.[1]

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound (914208-13-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Khan Academy [khanacademy.org]

- 6. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 8. repository.uncw.edu [repository.uncw.edu]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. PubChemLite - this compound (C10H6FNO2) [pubchemlite.lcsb.uni.lu]

- 12. aksci.com [aksci.com]

- 13. 6-Fluoroquinoline-2-carboxylic acid | C10H6FNO2 | CID 22169810 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Fluoroquinoline-2-carboxylic Acid: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Quinolines

The introduction of a fluorine atom into a molecular scaffold can profoundly alter its physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved cell permeability. 8-Fluoroquinoline-2-carboxylic acid stands as a pivotal building block in medicinal chemistry, embodying the strategic advantage of fluorination. This guide offers a comprehensive overview of its chemical properties, synthesis, and critical role as an intermediate in the development of next-generation therapeutics, particularly in the realms of oncology and infectious diseases.

Physicochemical Properties

This compound is a white crystalline solid that serves as a versatile scaffold for chemical modification.[1] Its core structure, a quinoline ring fluorinated at the 8-position and carboxylated at the 2-position, provides a unique combination of rigidity and reactive handles for further synthetic elaboration.

| Property | Value | Source |

| CAS Number | 914208-13-2 | [2] |

| Molecular Formula | C₁₀H₆FNO₂ | [2] |

| Molecular Weight | 191.16 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| Storage | Room temperature, in a tightly sealed container, protected from moisture and direct sunlight | [1] |

Synthesis of the this compound Scaffold

General Synthetic Workflow

The synthesis typically commences with a suitably substituted aniline, in this case, 2-fluoroaniline. This is followed by a cyclization reaction to construct the quinoline core.

Caption: Generalized synthetic pathway to the this compound core.

Core Applications in Drug Development

This compound is a valuable starting material for the synthesis of more complex molecules with therapeutic potential. Its utility is most prominent in the development of kinase inhibitors and novel antimicrobial agents.[1] The fluorinated quinoline scaffold has been shown to enhance metabolic stability, a desirable trait in drug candidates.[1]

Intermediate for Kinase Inhibitor Synthesis

Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors are a major focus of oncology drug development. The quinoline core of this compound can serve as a scaffold to which various pharmacophores can be attached to target the ATP-binding site of specific kinases.

For instance, a related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, has been investigated as a selective inhibitor of Aurora A kinase, a key regulator of cell division.[3][4] This highlights the potential of the 8-fluoro-substituted heterocyclic carboxylic acid motif in designing targeted cancer therapies.

The following is a generalized protocol for the amide coupling of this compound with a hypothetical amine, a common step in the synthesis of kinase inhibitors.

Objective: To synthesize an amide derivative of this compound.

Materials:

-

This compound

-

Amine of interest (e.g., aniline derivative)

-

Coupling agent (e.g., HATU, HBTU)

-

Organic base (e.g., DIPEA, triethylamine)

-

Anhydrous solvent (e.g., DMF, DCM)

Protocol:

-

Dissolve this compound (1 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the coupling agent (1.1 equivalents) and the organic base (2 equivalents) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

-

Add the amine of interest (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

Caption: A typical experimental workflow for amide coupling.

Building Block for Novel Antimicrobial Agents

The quinolone core is the defining feature of a major class of antibiotics, the fluoroquinolones. These drugs act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, leading to bacterial cell death.[5]

While this compound itself is not a marketed antibiotic, it serves as a crucial starting material for the synthesis of novel fluoroquinolone derivatives. The carboxylic acid group can be modified, and various substituents can be introduced at other positions on the quinoline ring to modulate the antibacterial spectrum, potency, and pharmacokinetic properties. For example, studies on 8-nitrofluoroquinolone derivatives have demonstrated that modifications at the C-7 position can lead to potent activity against Gram-positive bacteria like S. aureus.[6]

Caption: Mechanism of action of fluoroquinolone antibiotics.

The following is a generalized protocol to assess the antibacterial activity of a novel compound synthesized from this compound.

Objective: To determine the zone of inhibition of a test compound against a specific bacterial strain.

Materials:

-

Test compound (dissolved in a suitable solvent like DMSO)

-

Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton agar plates

-

Positive control (e.g., ciprofloxacin)

-

Negative control (solvent, e.g., DMSO)

-

Sterile cotton swabs

-

Sterile well borer

Protocol:

-

Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

-

Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.

-

Allow the plate to dry for a few minutes.

-

Using a sterile well borer, create uniform wells in the agar.

-

Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Incubate the plates at 37°C for 18-24 hours.

-

After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Conclusion

This compound is a testament to the power of strategic molecular design in drug discovery. Its fluorinated quinoline core provides a robust and versatile platform for the synthesis of novel therapeutic agents. As researchers continue to explore new chemical space in the quest for more effective and safer drugs, the demand for such well-defined and strategically functionalized building blocks will undoubtedly grow. This guide provides a foundational understanding of the properties and applications of this compound, empowering researchers to leverage its potential in their own drug development endeavors.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. This compound DiscoveryCPR 914208-13-2 [sigmaaldrich.com]

- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Spectroscopic Data for 8-Fluoroquinoline-2-carboxylic acid: A Technical Guide

Introduction

8-Fluoroquinoline-2-carboxylic acid is a fluorinated derivative of quinoline-2-carboxylic acid, a scaffold of significant interest in medicinal chemistry and drug development.[1] The introduction of a fluorine atom can profoundly influence the physicochemical and pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, unambiguous structural characterization is a critical step in the research and development pipeline. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The insights provided herein are based on established spectroscopic principles and data from closely related structural analogs, offering a robust framework for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive picture of its atomic connectivity and electronic environment.

Expertise & Experience: The Rationale Behind NMR Parameter Selection

When setting up NMR experiments for a novel compound like this compound, the choice of solvent is paramount. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good starting point for carboxylic acids due to its ability to solubilize polar compounds and the downfield shift of the acidic proton, which minimizes interference from residual water. For this analysis, we will predict the spectra in DMSO-d₆. The magnetic field strength (e.g., 500 MHz for ¹H) is chosen to achieve optimal signal dispersion, which is crucial for resolving the complex spin systems of the aromatic protons.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to show five signals in the aromatic region and a broad singlet for the carboxylic acid proton. The fluorine atom at the 8-position will induce through-space and through-bond couplings with neighboring protons, providing key structural information.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~13.5 | br s | - | COOH |

| ~8.4 | d | ~8.5 | H4 |

| ~8.2 | d | ~8.5 | H3 |

| ~8.0 | dd | ~8.0, 1.5 | H5 |

| ~7.8 | ddd | ~8.0, 8.0, 5.0 | H6 |

| ~7.6 | dd | ~8.0, 10.0 | H7 |

Interpretation: The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (~13.5 ppm) due to its acidic nature and hydrogen bonding.[2] The protons on the quinoline ring system will be deshielded, appearing in the aromatic region. H3 and H4 will likely be doublets due to their coupling to each other. The protons on the fluorinated ring (H5, H6, and H7) will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine couplings. The exact chemical shifts and coupling constants are estimations based on related fluoroquinoline structures.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The carbon attached to the fluorine atom will show a characteristic large one-bond C-F coupling constant.

| Predicted Chemical Shift (δ, ppm) | ¹JCF (Hz) | Assignment |

| ~166 | - | COOH |

| ~158 | ~250 | C8 |

| ~148 | - | C2 |

| ~145 | - | C8a |

| ~138 | - | C4 |

| ~132 | ~10 | C6 |

| ~130 | - | C4a |

| ~125 | ~5 | C5 |

| ~122 | - | C3 |

| ~118 | ~15 | C7 |

Interpretation: The carboxylic acid carbonyl carbon will appear at the most downfield position (~166 ppm).[2] The most notable feature will be the signal for C8, which will be a doublet with a large one-bond coupling constant (¹JCF) of approximately 250 Hz, a hallmark of a carbon directly bonded to fluorine. Other carbons in the fluorinated ring (C6, C5, and C7) will also exhibit smaller two- and three-bond C-F couplings.

¹⁹F NMR Spectroscopy: A Sensitive Probe

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.[3] For this compound, a single signal is expected.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| ~ -110 | m | - |

Interpretation: The chemical shift of the fluorine atom is influenced by its electronic environment. For a fluorine atom on an aromatic ring, a chemical shift of around -110 ppm (relative to CFCl₃) is a reasonable estimate.[4] The signal will likely be a multiplet due to couplings with the neighboring protons (H7 and the proton on the adjacent ring system).

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of DMSO-d₆.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Employ a sufficient relaxation delay to ensure quantitative accuracy if needed.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to an appropriate range based on the predicted chemical shift (e.g., -50 to -150 ppm).

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs. Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and the aromatic quinoline ring.

Predicted IR Data and Interpretation

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300-2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| ~1710 | Strong | C=O stretch | Carboxylic Acid |

| 1600-1450 | Medium | C=C and C=N stretches | Aromatic Ring |

| ~1250 | Strong | C-F stretch | Aryl-Fluoride |

| 1320-1210 | Strong | C-O stretch | Carboxylic Acid |

Interpretation: The most characteristic feature of the IR spectrum will be the very broad O-H stretching vibration of the carboxylic acid, which typically appears as a wide band from 3300 to 2500 cm⁻¹.[5] This broadness is due to hydrogen bonding.[5] The strong carbonyl (C=O) stretch is expected around 1710 cm⁻¹, a typical value for an aromatic carboxylic acid.[5] The presence of the quinoline ring will give rise to several medium-intensity bands in the 1600-1450 cm⁻¹ region due to C=C and C=N stretching vibrations. A strong absorption corresponding to the C-F stretch is anticipated around 1250 cm⁻¹.

Experimental Protocol: IR Data Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Caption: Workflow for FTIR-ATR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structural features.

Predicted Mass Spectrum Data and Interpretation

For this compound (Molecular Weight: 191.16 g/mol ), the following fragments are expected in an electron ionization (EI) mass spectrum.[6]

| Predicted m/z | Proposed Fragment | Loss |

| 191 | [M]⁺˙ | - |

| 174 | [M - OH]⁺ | OH |

| 146 | [M - COOH]⁺ | COOH |

| 119 | [C₈H₄FN]⁺ | CO |

Interpretation: The molecular ion peak ([M]⁺˙) is expected at m/z 191. A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (-17 Da) or the entire carboxyl group (-45 Da), leading to peaks at m/z 174 and 146, respectively.[7] Subsequent fragmentation of the quinoline ring, such as the loss of CO from the fragment at m/z 146, could lead to a peak at m/z 119. The presence of fluorine will also influence the fragmentation, and fragments containing fluorine will have characteristic isotopic patterns.

Experimental Protocol: Mass Spectrometry Data Acquisition (LC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, with an electrospray ionization (ESI) source.

-

LC Separation (Optional but Recommended):

-

Inject the sample onto a C18 reverse-phase column.

-

Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote ionization).

-

-

MS Data Acquisition:

-

Acquire data in both positive and negative ion modes.

-

Perform a full scan to determine the molecular ion ([M+H]⁺ in positive mode, [M-H]⁻ in negative mode).

-

Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.

-

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular ion and characteristic fragment ions.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. This compound (914208-13-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Literature review on the synthesis of quinoline derivatives

An In-depth Technical Guide to the Synthesis of Quinoline Derivatives for Researchers and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged heterocyclic motif that forms the structural core of a vast array of natural products, pharmaceuticals, and functional materials. Its continued prevalence in drug discovery, underscored by its presence in antimalarial, anticancer, and antibacterial agents, necessitates a deep understanding of its synthesis. This guide provides a comprehensive overview of both classical and contemporary methods for constructing the quinoline ring system. We will delve into the mechanistic underpinnings of seminal name reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, while also exploring modern advancements such as transition-metal-catalyzed cyclizations and microwave-assisted protocols. By explaining the causality behind experimental choices and providing detailed, field-proven protocols, this document serves as a practical resource for researchers aiming to design and execute efficient syntheses of novel quinoline derivatives.

The Enduring Significance of the Quinoline Core

The quinoline ring, a fusion of a benzene ring and a pyridine ring, is a cornerstone of medicinal chemistry. The historical significance of quinine, a quinoline alkaloid, in treating malaria is a testament to the biological importance of this scaffold. Modern pharmaceuticals have expanded upon this legacy, with quinoline derivatives being developed as potent agents against a spectrum of diseases. For instance, chloroquine and mefloquine remain vital antimalarial drugs, while fluoroquinolones like ciprofloxacin are mainstays in antibacterial therapy. In oncology, drugs such as camptothecin and its analogs, which feature a quinoline core, have demonstrated significant anticancer activity. The versatility of the quinoline system stems from its ability to intercalate with DNA, inhibit key enzymes, and interact with various receptors, making it a fertile ground for the development of new therapeutic agents.

Classical Approaches to Quinoline Synthesis

The foundational methods for quinoline synthesis, developed in the late 19th and early 20th centuries, remain relevant due to their reliability and use of readily available starting materials. Understanding these classical reactions provides a crucial baseline for further innovation.

The Skraup Synthesis: A Dehydrative Cyclization

The Skraup synthesis is one of the oldest and most direct methods for preparing quinolines. It involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.

Mechanism and Experimental Rationale: The reaction proceeds through a series of steps initiated by the dehydration of glycerol by sulfuric acid to form acrolein, an α,β-unsaturated aldehyde. This is followed by a Michael addition of the aniline to acrolein. The resulting intermediate then undergoes cyclization and dehydration, followed by oxidation to yield the aromatic quinoline ring. The nitrobenzene serves as the oxidant for the final aromatization step, being reduced to aniline in the process. The highly exothermic nature of this reaction requires careful temperature control to prevent polymerization of acrolein.

Experimental Protocol: Synthesis of Quinoline

-

Reaction Setup: In a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 93 g (1.0 mol) of aniline and 24 g (0.26 mol) of glycerol.

-

Addition of Reagents: To this mixture, add 40 g of nitrobenzene and 100 mL of concentrated sulfuric acid in small portions while stirring and cooling the flask in an ice bath.

-

Heating: Once the addition is complete, heat the mixture gently on a sand bath. The reaction will become vigorous. Remove the heat source as needed to control the reaction.

-

Reflux: After the initial vigorous reaction subsides, heat the mixture to reflux for 3 hours.

-

Work-up: Allow the mixture to cool to room temperature and then pour it into 1 L of water. Make the solution alkaline by the slow addition of a concentrated sodium hydroxide solution.

-

Extraction and Purification: The quinoline separates as a dark oil. Steam distill the mixture to isolate the quinoline. The distillate is then extracted with diethyl ether, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude quinoline is further purified by distillation.

Logical Flow of the Skraup Synthesis

Caption: Mechanistic pathway of the Skraup Synthesis.

The Doebner-von Miller Reaction: A Versatile Modification

The Doebner-von Miller reaction is a more versatile variation of the Skraup synthesis that allows for the preparation of a wider range of substituted quinolines. It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a Lewis acid or a protic acid.

Mechanism and Experimental Rationale: Similar to the Skraup synthesis, the reaction begins with the formation of an α,β-unsaturated carbonyl compound in situ or added directly. The aniline undergoes a conjugate addition, followed by acid-catalyzed cyclization and dehydration. The final step is an oxidation to form the quinoline ring. Unlike the Skraup synthesis, the oxidant is often derived from the reaction conditions themselves, such as the formation of a Schiff base that acts as a hydrogen acceptor.

Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

-

Reaction Setup: In a 1 L round-bottom flask fitted with a reflux condenser, mix 46.5 g (0.5 mol) of aniline and 75 g (0.75 mol) of crotonaldehyde.

-

Acid Addition: Slowly and with cooling, add 150 mL of concentrated hydrochloric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux on a water bath for 6 hours.

-

Work-up: After cooling, make the solution strongly alkaline with a 40% sodium hydroxide solution.

-

Purification: The 2-methylquinoline separates and is purified by steam distillation, followed by extraction and distillation as described for the Skraup synthesis.

The Combes Synthesis: Condensation of Anilines and β-Diketones

The Combes synthesis provides a route to quinolines by reacting an aniline with a β-diketone in the presence of an acid catalyst.

Mechanism and Experimental Rationale: The reaction starts with the formation of a Schiff base from the aniline and one of the carbonyl groups of the β-diketone. This is followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring, and subsequent dehydration to yield the quinoline product. The choice of acid catalyst is crucial; sulfuric acid is commonly used.

Experimental Protocol: Synthesis of 2,4-Dimethylquinoline

-

Reaction Setup: In a 250 mL flask, mix 18.6 g (0.2 mol) of aniline and 20 g (0.2 mol) of acetylacetone.

-

Catalyst Addition: Slowly add 100 mL of concentrated sulfuric acid while cooling the flask in an ice-water bath.

-

Reaction: Allow the mixture to stand at room temperature for 12 hours.

-

Work-up: Pour the reaction mixture onto 500 g of crushed ice and neutralize with a concentrated ammonia solution.

-

Isolation: The 2,4-dimethylquinoline precipitates as a solid. Collect the solid by filtration, wash with water, and recrystallize from ethanol.

The Friedländer Synthesis: A Convergent Approach

The Friedländer synthesis is a highly efficient method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.

Mechanism and Experimental Rationale: The reaction can be catalyzed by either an acid or a base. The base-catalyzed mechanism involves the formation of an enolate from the methylene-active compound, which then attacks the carbonyl group of the 2-aminoaryl aldehyde or ketone. The resulting aldol adduct undergoes cyclization and dehydration to form the quinoline. The acid-catalyzed pathway proceeds through the formation of a Schiff base followed by cyclization.

Experimental Protocol: Base-Catalyzed Synthesis of 2-Phenylquinoline

-

Reaction Setup: In a flask equipped with a reflux condenser, dissolve 12.1 g (0.1 mol) of 2-aminobenzophenone and 6.0 g (0.1 mol) of acetaldehyde in 100 mL of ethanol.

-

Catalyst Addition: Add a catalytic amount of sodium hydroxide (0.4 g, 0.01 mol).

-

Reflux: Heat the mixture to reflux for 4 hours.

-

Isolation: Cool the reaction mixture. The 2-phenylquinoline will crystallize. Collect the product by filtration and recrystallize from ethanol.

Workflow for the Friedländer Synthesis

Caption: Decision workflow for the Friedländer Synthesis.

Modern Synthetic Methodologies

While classical methods are robust, modern organic synthesis has introduced more efficient, versatile, and environmentally benign strategies for constructing the quinoline scaffold.

Transition-Metal-Catalyzed Syntheses

Palladium, copper, and gold catalysts have revolutionized the synthesis of quinolines, enabling the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions. These methods often exhibit high functional group tolerance and allow for the construction of complex quinoline derivatives that are not easily accessible through classical routes.

Example: Palladium-Catalyzed Aza-Wacker Cyclization This approach involves the intramolecular cyclization of N-allyl-2-vinylanilines. The palladium(II) catalyst activates the allyl group, which is then attacked by the aniline nitrogen, leading to the formation of the heterocyclic ring.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In quinoline synthesis, microwave heating can dramatically reduce reaction times, often from hours to minutes, and in many cases, improve product yields. This is attributed to the efficient and uniform heating of the reaction mixture. Many classical syntheses, such as the Friedländer and Combes reactions, have been successfully adapted to microwave conditions.

Comparative Analysis of Synthetic Methods

The choice of synthetic route depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

| Synthesis Method | Starting Materials | Key Features | Limitations |

| Skraup | Aniline, Glycerol | One-pot, simple starting materials | Harsh conditions, low yield for substituted anilines |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyls | More versatile than Skraup | Can produce complex mixtures of isomers |

| Combes | Aniline, β-Diketones | Good for 2,4-disubstituted quinolines | Requires strong acid, limited to specific substitution |

| Friedländer | 2-Aminoaryl Carbonyls, α-Methylene Carbonyls | High yields, regioselective | Starting materials can be complex to synthesize |

| Transition-Metal | Varies (e.g., o-alkynyl anilines) | Mild conditions, high functional group tolerance | Catalyst cost and sensitivity |

Conclusion and Future Outlook

The synthesis of quinoline derivatives remains a vibrant and evolving field of research. While classical methods provide a solid foundation, the development of novel catalytic systems and enabling technologies like microwave synthesis continues to expand the toolkit available to medicinal chemists. The ongoing demand for new therapeutic agents will undoubtedly drive further innovation in this area, leading to the discovery of even more efficient and selective methods for constructing this important heterocyclic scaffold. The ability to rationally design and synthesize complex quinoline-based molecules is a critical skill for any researcher involved in drug discovery and development.

The Alchemical Allure of a Heterocycle: An In-depth Technical Guide to the Discovery and Synthesis of 8-Hydroxyquinolines

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on a Privileged Scaffold

Part 1: Genesis of a Privileged Scaffold: The Discovery of 8-Hydroxyquinoline

The story of 8-hydroxyquinoline (8-HQ) is not merely a footnote in the annals of organic chemistry; it is a compelling narrative of scientific inquiry that transformed a laboratory curiosity into a "privileged structure" in medicinal chemistry.[1] Its journey from discovery to its current status as a versatile pharmacophore is a testament to the profound impact of fundamental research.

A Serendipitous Beginning in the 19th Century

The initial synthesis of 8-hydroxyquinoline is credited to the collaborative work of Hugo Weidel and his student Albert Cobenzl in 1880.[2][3] Their pioneering work involved the decarboxylation of "oxycinchoninic acid," a derivative of cinchonine.[1][3] This initial discovery, however, did not fully elucidate the precise molecular architecture of the newly synthesized compound.

Elucidating the Structure: The Contribution of Zdenko Hans Skraup

The pivotal moment in the early history of 8-hydroxyquinoline arrived in 1881 with the independent work of the Czech chemist Zdenko Hans Skraup.[2][4] Skraup not only devised a novel and more practical synthesis—a reaction that would later bear his name—but he also correctly identified the molecular structure of 8-hydroxyquinoline.[2][3] His eponymous reaction, the Skraup synthesis, became a cornerstone for the synthesis of quinolines and their derivatives, paving the way for extensive exploration of this class of compounds.[2]

The Dawn of Biological Significance: Unveiling Metal Chelation

The early 20th century marked a paradigm shift in the understanding of 8-hydroxyquinoline's potential. In the 1920s, it was discovered that 8-hydroxyquinoline forms insoluble chelate complexes with a variety of metal ions.[1] This discovery was the key that unlocked the vast therapeutic potential of the 8-HQ scaffold. The Australian medicinal chemist Adrien Albert was instrumental in formulating the "chelation theory" to explain the potent antimicrobial activity of 8-hydroxyquinoline.[1] He posited that 8-HQ's biological effects were not inherent to the molecule itself but were a consequence of its ability to form complexes with essential metal ions, either depriving microbes of these vital nutrients or delivering the metals to sensitive cellular sites in a toxic manner.[1] This fundamental insight into its mechanism of action laid the groundwork for the development of a plethora of 8-hydroxyquinoline-based therapeutic agents.

Part 2: The Art of Synthesis: Crafting the 8-Hydroxyquinoline Core

The synthesis of the 8-hydroxyquinoline scaffold has been a subject of extensive research, leading to the development of several robust and versatile methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Foundational Synthesis Methodologies: An Overview

Several named reactions have become the workhorses for the synthesis of quinolines and their derivatives, including 8-hydroxyquinoline. These include the Skraup synthesis, the Doebner-von Miller reaction, the Combes quinoline synthesis, and the Friedländer synthesis.[5][6] Each of these methods offers a unique approach to constructing the quinoline ring system and provides access to a diverse range of substituted analogues.

The Skraup Synthesis: A Classic Approach

The Skraup synthesis is a classic and economically viable method for the preparation of quinolines, including 8-hydroxyquinoline. It involves the reaction of an aromatic amine with glycerol, an oxidizing agent, and a dehydrating agent, typically a strong acid like sulfuric acid.[7]

The reaction commences with the acid-catalyzed dehydration of glycerol to form the reactive α,β-unsaturated aldehyde, acrolein.[3][7] This is followed by a 1,4-conjugate addition of the aromatic amine (in the case of 8-hydroxyquinoline synthesis, o-aminophenol) to the acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline intermediate. The final step is the oxidation of this intermediate to yield the aromatic 8-hydroxyquinoline.[3][7] An oxidizing agent, such as o-nitrophenol, is commonly used for this purpose, which is itself reduced to o-aminophenol and can re-enter the reaction cycle.[7]

Caption: Mechanistic workflow of the Skraup synthesis for 8-hydroxyquinoline.

Materials:

-

o-Aminophenol

-

Glycerol

-

Concentrated Sulfuric Acid

-

o-Nitrophenol

-

Ferrous Sulfate (catalyst)

-

Sodium Hydroxide solution (for neutralization)

-

Ice water

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, cautiously add concentrated sulfuric acid to glycerol while stirring and cooling in an ice bath.[7]

-

Addition of Reactants: To this cooled mixture, slowly add o-aminophenol. Then, add o-nitrophenol and a small amount of ferrous sulfate.[7]

-

Reaction: Heat the mixture to 130-140°C. The reaction is exothermic and should be carefully controlled. Continue heating and stirring for 2-3 hours. The color of the reaction mixture will darken.[8]

-

Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a large beaker containing ice water.[7]

-

Neutralization: Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the pH is approximately 7.5-8. This should be done with external cooling. 8-hydroxyquinoline will precipitate as a solid.[7][8]

-

Purification: The crude 8-hydroxyquinoline can be purified by recrystallization or sublimation.

The Doebner-von Miller Reaction: A Versatile Alternative

The Doebner-von Miller reaction is another important method for synthesizing quinolines, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid.[9][10]

The reaction mechanism is thought to proceed via a nucleophilic conjugate addition of the aniline to the α,β-unsaturated carbonyl compound.[9] The resulting intermediate then undergoes cyclization and dehydration, followed by oxidation to yield the quinoline product.[9] A key challenge in this reaction is the tendency of the α,β-unsaturated carbonyl compound to polymerize under the strong acidic conditions, leading to tar formation and reduced yields.[11]

Caption: Generalized workflow of the Doebner-von Miller quinoline synthesis.

Materials:

-

Aniline derivative

-

α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)

-

Concentrated Hydrochloric Acid or Sulfuric Acid

-

Oxidizing agent (often air or an added oxidant)

-

Sodium Hydroxide solution (for neutralization)

-

Organic solvent (e.g., dichloromethane or ethyl acetate) for extraction

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve the aniline derivative in the strong acid.

-

Addition of Carbonyl Compound: Slowly add the α,β-unsaturated carbonyl compound to the acidic aniline solution. The reaction is often exothermic and may require cooling.

-

Reaction: Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.

-

Work-up and Neutralization: After cooling, carefully neutralize the reaction mixture with a concentrated sodium hydroxide solution.

-

Extraction and Purification: Extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by distillation or column chromatography.[11]

The Combes Quinoline Synthesis: A Route to 2,4-Disubstituted Quinolines

The Combes quinoline synthesis is a valuable method for preparing 2,4-disubstituted quinolines.[3][12] It involves the acid-catalyzed condensation of an aniline with a β-diketone.[12]

The reaction mechanism begins with the formation of an enamine intermediate from the aniline and the β-diketone.[3] This is followed by an acid-catalyzed cyclization and dehydration to yield the final quinoline product.[3][12] The rate-determining step is typically the annulation of the molecule.[12]

Caption: Key steps in the Combes synthesis of 2,4-disubstituted quinolines.

Materials:

-

Aniline derivative

-

β-Diketone (e.g., acetylacetone)

-

Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

-

Sodium Hydroxide or Sodium Bicarbonate solution (for neutralization)

-

Organic solvent for extraction

Procedure:

-

Reaction Setup: Mix the aniline and the β-diketone.

-

Acid Catalysis: Slowly add the strong acid catalyst while cooling the mixture.

-

Reaction: Heat the reaction mixture, typically to around 100-150°C, for several hours.

-

Work-up: Cool the reaction mixture and pour it onto ice.

-

Neutralization and Isolation: Neutralize the mixture with a base. The precipitated product can be collected by filtration, or the aqueous mixture can be extracted with an organic solvent.

-

Purification: The crude product is purified by recrystallization or column chromatography.

The Friedländer Synthesis: Condensation for Complexity

The Friedländer synthesis is a versatile method for preparing substituted quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][4]

The Friedländer synthesis can proceed through two main pathways. The first involves an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type condensation.[4][5]

Caption: Alternative mechanistic pathways in the Friedländer quinoline synthesis.

Materials:

-

2-Aminoaryl aldehyde or ketone (e.g., 2-aminobenzophenone)

-

Compound with an α-methylene group (e.g., ethyl acetoacetate)

-

Acid or base catalyst (e.g., zirconium(IV) chloride, potassium hydroxide)

-

Solvent (e.g., ethanol, toluene)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate and hexane for chromatography

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve the 2-aminoaryl carbonyl compound and the α-methylene carbonyl compound in the chosen solvent.

-

Catalyst Addition: Add the catalyst to the reaction mixture.

-

Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 60°C) and monitor its progress by TLC.[2]

-

Work-up: Upon completion, cool the mixture and quench the reaction, for example, by adding a saturated aqueous solution of sodium bicarbonate.[2]

-

Extraction: Extract the product with an organic solvent like ethyl acetate.[2]

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system like a hexane-ethyl acetate gradient.[2]

Part 3: The Power of Chelation: Mechanism of Action and Physicochemical Properties

The diverse biological activities of 8-hydroxyquinoline and its derivatives are primarily rooted in their ability to act as potent metal chelators.[6][13] This fundamental property allows them to modulate the activity of metalloenzymes and disrupt metal homeostasis in biological systems.

The Bidentate Ligand: A Tale of Two Bonds

8-Hydroxyquinoline is a monoprotic, bidentate chelating agent, meaning it forms two coordinate bonds with a central metal ion.[14] The chelation occurs through the deprotonated hydroxyl group and the nitrogen atom of the quinoline ring, forming a stable five-membered ring with the metal ion.[14] This chelating ability is unique to the 8-hydroxy isomer among all monohydroxyquinolines.[6]

Structure-Activity Relationship (SAR): The Influence of Substituents

The biological activity of 8-hydroxyquinoline derivatives can be fine-tuned by modifying the quinoline ring with various substituents. The lipophilicity and electronic properties of the molecule are key parameters that influence its activity.[15] For instance, the introduction of electron-withdrawing groups can enhance the anticancer activity of some 8-hydroxyquinoline derivatives.[8] The position of the substituent is also crucial; for example, modifications at positions 5 and 7 are common strategies for developing new antimicrobial agents.[16]

Quantitative Insights: Physicochemical Properties and Metal Chelation Constants

A quantitative understanding of the physicochemical properties and metal-binding affinities of 8-hydroxyquinoline derivatives is essential for rational drug design.

| Compound | pKa (N-H+) | pKa (O-H) | logP | Reference(s) |

| 8-Hydroxyquinoline | 5.13 | 9.89 | 1.98 | [17][18] |

| 5-Chloro-8-hydroxyquinoline | 3.8 | 7.6 | 2.79 | [8] |

| 5-Nitro-8-hydroxyquinoline | - | - | 2.15 | [19] |

Note: logP values can vary depending on the experimental or computational method used.

| Metal Ion | Stoichiometry (Metal:Ligand) | Stability Constant (log K) | Reference(s) |

| Cu(II) | 1:2 | log K₁ = 12.1, log K₂ = 11.2 | [20] |

| Zn(II) | 1:2 | log K₁ = 8.6, log K₂ = 7.9 | [20] |

| Ni(II) | 1:2 | log K₁ = 9.8, log K₂ = 8.5 | [20] |

| Co(II) | 1:2 | log K₁ = 9.5, log K₂ = 8.2 | [20] |

| Fe(III) | 1:3 | log K₁ = 12.3, log K₂ = 11.5, log K₃ = 10.0 | [20] |

The Biological Consequences of Metal Ion Sequestration

The chelation of metal ions by 8-hydroxyquinoline derivatives can lead to a cascade of biological effects.

Many essential enzymes in both prokaryotic and eukaryotic cells require metal ions as cofactors for their catalytic activity. 8-Hydroxyquinoline and its derivatives can inhibit these metalloenzymes by sequestering the essential metal ions from their active sites.[21][22] This can disrupt critical metabolic pathways, such as DNA synthesis, leading to cytotoxic or antimicrobial effects.[23]

The antimicrobial activity of 8-hydroxyquinolines is multifaceted. In addition to inhibiting metalloenzymes, the metal-8HQ complexes themselves can be toxic to microbes.[6] The lipophilic nature of the complex can facilitate its transport across microbial cell membranes, delivering the metal ion to sensitive intracellular targets.[6] Furthermore, 8-hydroxyquinolines can act as membrane-active agents, disrupting the integrity of the cell membrane.[23]

In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, an imbalance of metal ions such as copper, zinc, and iron in the brain is a key pathological feature.[24][25] 8-Hydroxyquinoline derivatives can act as neuroprotective agents by chelating these excess metal ions, thereby mitigating metal-induced oxidative stress and neuronal toxicity.[24][26] They can also help to redistribute metal ions, restoring metal homeostasis in the brain.[6]

Part 4: Therapeutic Frontiers: Applications of 8-Hydroxyquinoline Derivatives

The unique properties of the 8-hydroxyquinoline scaffold have led to its exploration in a wide range of therapeutic areas.

Combating Neurodegenerative Diseases

Derivatives of 8-hydroxyquinoline, such as clioquinol and PBT2, have been investigated in clinical trials for the treatment of Alzheimer's disease.[6][26] These compounds have shown the ability to disaggregate amyloid-beta plaques and reduce neurotoxicity by modulating metal ion homeostasis.[26]

The Fight Against Cancer

The anticancer activity of 8-hydroxyquinoline derivatives is often linked to their ability to chelate copper and zinc ions.[6][16] These complexes can induce apoptosis in cancer cells and inhibit angiogenesis, the formation of new blood vessels that supply tumors.[6]

Arsenal Against Infectious Diseases

8-Hydroxyquinoline and its derivatives exhibit broad-spectrum activity against bacteria, fungi, and parasites.[5][27] They are used as antiseptics and disinfectants, and some derivatives have been developed as antifungal and antibacterial drugs.[28]

Other Emerging Applications

The versatility of the 8-hydroxyquinoline scaffold extends beyond medicine. Its metal complexes, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are important components of organic light-emitting diodes (OLEDs).[29] Furthermore, the fluorescent properties of their metal complexes make them useful as chemosensors for the detection of metal ions.[30]

Part 5: Conclusion: The Enduring Legacy and Future Directions

From its serendipitous discovery in the 19th century to its current status as a privileged scaffold in medicinal chemistry, 8-hydroxyquinoline has had a remarkable scientific journey. Its potent and diverse biological activities, all stemming from its fundamental ability to chelate metal ions, have cemented its importance in drug discovery and materials science. The classic synthetic routes to the 8-hydroxyquinoline core, refined over more than a century, continue to provide chemists with the tools to create novel derivatives with tailored properties. As our understanding of the role of metal ions in health and disease continues to grow, the alchemical allure of this simple heterocycle will undoubtedly inspire future generations of scientists to explore its full potential in addressing some of the most pressing challenges in medicine and technology.

References

- 1. Friedlander quinoline synthesis [quimicaorganica.org]

- 2. benchchem.com [benchchem.com]

- 3. iipseries.org [iipseries.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

- 8. CN105622503A - Synthesis method of 8-hydroxyquinoline - Google Patents [patents.google.com]

- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. benchchem.com [benchchem.com]

- 15. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]